molecular formula C13H21N3O4S B2663868 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 925200-03-9

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2663868
CAS No.: 925200-03-9
M. Wt: 315.39
InChI Key: IQLHRFVHVIEJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS: 925200-03-9) is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and methyl groups, linked via a sulfonyl group to a piperidine ring bearing a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₃H₂₀N₃O₄S, with a molar mass of approximately 314.38 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-4-16-10(3)12(9(2)14-16)21(19,20)15-7-5-11(6-8-15)13(17)18/h11H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLHRFVHVIEJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H27N3O3S
  • Molecular Weight : 377.5 g/mol
  • IUPAC Name : 1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-(4-methylphenoxy)piperidine
  • SMILES Notation : CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)C)C

These properties suggest a complex structure that may interact with various biological targets.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this sulfonamide have demonstrated significant cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Antimicrobial Properties : The compound has also been investigated for its antibacterial activity. Certain analogs have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL .
  • Enzyme Inhibition : The sulfonamide moiety is known to interact with various enzymes, including carbonic anhydrases (CA). Some derivatives have been identified as potent inhibitors of CA III, which is relevant in the context of cancer and metabolic diseases .

The biological activities of this compound are likely mediated through several mechanisms:

  • Cell Cycle Arrest : Compounds similar to 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < Doxorubicin
AntibacterialMIC = 31.25 µg/mL
Enzyme InhibitionPotent CA III inhibitor

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various sulfonamide derivatives against A-431 and Jurkat cells. The results indicated that specific modifications to the piperidine and pyrazole moieties significantly enhanced cytotoxicity. For example, a derivative with a phenyl substitution exhibited an IC50 value lower than that of doxorubicin, suggesting a promising alternative for chemotherapy .

Case Study 2: Antibacterial Activity

In another investigation focusing on antimicrobial properties, several analogs were synthesized and tested against common bacterial strains. The results highlighted that compounds containing the pyrazole sulfonamide structure showed superior activity compared to traditional antibiotics like ampicillin and streptomycin .

Scientific Research Applications

Anticancer Applications

Recent studies have identified compounds with similar structural motifs as potential anticancer agents. The pyrazole scaffold is recognized for its ability to inhibit specific enzymes involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidines have shown promise in targeting protein kinases associated with various cancers . The incorporation of the sulfonyl group in 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid may enhance its binding affinity to these targets.

Case Study: Enzymatic Inhibition

A study focused on the synthesis of substituted pyrazoles demonstrated their effectiveness as inhibitors of cyclooxygenase enzymes (COX) and their potential use in treating inflammatory diseases . The sulfonyl group in this compound could similarly provide anti-inflammatory properties by modulating COX activity.

Antidiabetic Potential

The compound's structure suggests possible activity against diabetes-related targets. Research on related pyrazole derivatives has indicated their ability to inhibit alpha-glucosidase and beta-glucosidase activities, which are crucial for carbohydrate metabolism . This inhibition can lead to lower blood glucose levels, making it a candidate for further exploration in diabetes management.

Material Science Applications

Beyond medicinal chemistry, compounds featuring the pyrazole ring have been studied for their photophysical properties and potential applications in material sciences. Their ability to form crystalline structures with unique optical characteristics opens avenues for developing new materials for electronics and photonics . The structural versatility of this compound may facilitate similar applications.

Summary of Research Findings

Application AreaPotential BenefitsRelevant Studies
AnticancerInhibition of cancer-related enzymesStudies on pyrazolo[1,5-a]pyrimidines targeting protein kinases
Anti-inflammatoryModulation of COX enzymesResearch on substituted pyrazoles as COX inhibitors
AntidiabeticInhibition of glucosidasesEvaluation of pyrazole derivatives for diabetes management
Material ScienceDevelopment of new materials with unique optical propertiesInvestigations into photophysical properties of pyrazole-containing compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
  • Structure : The pyrazole ring is substituted with three methyl groups (1,3,5-trimethyl), and the carboxylic acid is at the 3-position of the piperidine.
  • Molecular Formula : C₁₂H₁₉N₃O₄S.
  • Molar Mass : 301.36 g/mol.
  • Key Differences :
    • Increased hydrophobicity due to additional methyl groups.
    • The 3-carboxylic acid position may alter hydrogen-bonding interactions compared to the 4-position in the target compound.
  • Applications: Potential use in protease inhibition due to enhanced rigidity .
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]piperidine-3-carboxylic Acid
  • Structure : Difluoromethyl group replaces the ethyl group on the pyrazole.
  • Molecular Formula : C₁₁H₁₅F₂N₃O₄S.
  • Molar Mass : 335.32 g/mol.
  • Key Differences :
    • Fluorination improves metabolic stability and lipophilicity.
    • The 3-carboxylic acid position may reduce steric hindrance compared to the 4-position.
  • Applications : Enhanced pharmacokinetic properties for CNS-targeting drugs .

Heterocycle Modifications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid
  • Structure : Pyrazole replaced with isoxazole (oxygen instead of nitrogen in the heterocycle).
  • Molecular Formula : C₁₁H₁₆N₂O₅S.
  • Molar Mass : 288.32 g/mol.
  • Reduced hydrogen-bonding capacity compared to pyrazole derivatives.
  • Applications : Suited for targets requiring electron-rich motifs .

Piperidine vs. Piperazine Derivatives

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
  • Structure : Piperazine replaces piperidine, removing the carboxylic acid group.
  • Molecular Formula : C₁₁H₂₀N₄O₂S.
  • Molar Mass : 272.37 g/mol.
  • Key Differences: Piperazine’s basic nitrogen increases aqueous solubility at physiological pH.
  • Applications : Intermediate in synthesizing kinase inhibitors .

Positional Isomerism of Carboxylic Acid

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
  • Structure : Carboxylic acid at the 3-position of piperidine.
  • Molecular Formula : C₁₁H₁₇N₃O₄S.
  • Molar Mass : 287.34 g/mol.
  • Key Differences :
    • Altered spatial orientation may affect binding to targets like GABA receptors.
    • Predicted pKa of 4.22 suggests moderate ionization at physiological pH .

Comparative Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Carboxylic Acid Position Key Properties
Target Compound C₁₃H₂₀N₃O₄S 314.38 1-Ethyl-3,5-dimethylpyrazole 4 Balanced lipophilicity, moderate pKa
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₉N₃O₄S 301.36 1,3,5-Trimethylpyrazole 3 Enhanced rigidity, higher hydrophobicity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₁H₁₆N₂O₅S 288.32 3,5-Dimethylisoxazole 4 Polarity, electron-deficient core
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₁H₁₇N₃O₄S 287.34 3,5-Dimethylpyrazole (no ethyl) 3 Lower steric hindrance, acidic pKa

Q & A

What are the key physicochemical properties of sulfonated piperidine-carboxylic acid derivatives, and how do they influence experimental design?

Answer:
Critical physicochemical properties include logD (distribution coefficient), pKa , and solubility. For example, logD values at pH 5.5 (-1.92) and pH 7.4 (-3.47) indicate pH-dependent hydrophilicity, affecting solubility in biological buffers . The acidic pKa (~3.79) suggests protonation state changes in physiological environments, which must be considered for bioactivity assays. Researchers should use logD/pKa data to optimize solvent systems (e.g., DMSO for stock solutions) and buffer conditions (e.g., pH 7.4 for cell-based studies). Polar surface area (100.71 Ų) further informs permeability predictions in drug discovery workflows .

How can researchers resolve contradictions in reported logD values for sulfonated heterocyclic compounds?

Answer:
Discrepancies in logD values (e.g., -0.20 vs. -3.47 at pH 7.4) may arise from methodological differences (shake-flask vs. HPLC) or impurities. To reconcile

  • Standardize measurement protocols (e.g., OECD Guideline 107).
  • Validate purity via HPLC (>95%) and NMR .
  • Use computational tools (e.g., MarvinSketch) to predict theoretical logD and cross-validate experimental results.
    Contradictions often highlight pH or isomer-specific behavior, necessitating detailed documentation of experimental conditions .

What synthetic strategies are recommended for preparing sulfonated piperidine-carboxylic acid analogs?

Answer:
A typical route involves:

Sulfonation : Reacting the pyrazole/piperidine precursor with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0°C to RT).

Hydrolysis : Converting ester intermediates (e.g., ethyl piperidine-4-carboxylate) to carboxylic acids using NaOH/EtOH (yield: ~88%) .

Purification : Crystallization or reverse-phase chromatography to achieve >95% purity .
Key challenges include minimizing sulfone hydrolysis; inert atmospheres (N₂) and low temperatures improve yields .

How can computational modeling enhance the design of sulfonated piperidine derivatives for target engagement?

Answer:
Quantum chemical calculations (e.g., DFT) predict sulfonyl group reactivity and binding conformations. For example:

  • Calculate electrostatic potential maps to identify nucleophilic attack sites.
  • Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like carbonic anhydrase .
  • Apply QSAR models to correlate logD/pKa with permeability or IC₅₀ values.
    Integrate computational data with experimental validation (e.g., SPR binding assays) to prioritize analogs .

What safety protocols are essential when handling sulfonated piperidine derivatives?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (Xi hazard classification) .
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Storage : Room temperature, desiccated to avoid hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
    Safety data sheets (SDS) must be reviewed prior to use, particularly for acute toxicity (LD₅₀) and disposal guidelines .

How do structural modifications (e.g., pyrazole vs. isoxazole) impact the bioactivity of sulfonated piperidine derivatives?

Answer:

  • Heterocycle Effects : Pyrazole derivatives (e.g., 1-ethyl-3,5-dimethyl substitution) enhance steric bulk, potentially improving target selectivity over isoxazole analogs .
  • Sulfonyl Position : 4-Substituted sulfonyl groups (vs. 3-substituted) alter hydrogen-bonding patterns, as seen in carboxamide analogs targeting carbonic anhydrase .
  • Experimental Validation : Use competitive binding assays (e.g., fluorescence polarization) to compare IC₅₀ values across analogs .

What methodologies are recommended for analyzing stability under varying pH conditions?

Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 24–72 hours.
  • Analytical Tools : Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., sulfonic acids).
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) to determine optimal storage pH (e.g., pH 4–6 for maximum stability) .

How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation .
  • Process Controls : Implement inline FTIR to monitor reaction progression and reduce byproducts.
  • Scale-Up Considerations : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonyl chloride additions) to improve safety and consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.